molecular formula C15H28O B14489391 5-(tert-Butoxymethyl)-5-methylnona-2,7-diene CAS No. 65669-22-9

5-(tert-Butoxymethyl)-5-methylnona-2,7-diene

Cat. No.: B14489391
CAS No.: 65669-22-9
M. Wt: 224.38 g/mol
InChI Key: TWNICGQTRDSHNJ-UHFFFAOYSA-N
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Description

5-(tert-Butoxymethyl)-5-methylnona-2,7-diene is an organic compound characterized by its unique structure, which includes a tert-butoxymethyl group and a methylnona-2,7-diene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butoxymethyl)-5-methylnona-2,7-diene typically involves the reaction of tert-butyl allyl ether with appropriate dienes under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient production with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butoxymethyl)-5-methylnona-2,7-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Epoxides or alcohols.

    Reduction: Alkanes or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(tert-Butoxymethyl)-5-methylnona-2,7-diene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, leading to the formation of active intermediates that interact with biological molecules.

Comparison with Similar Compounds

Properties

CAS No.

65669-22-9

Molecular Formula

C15H28O

Molecular Weight

224.38 g/mol

IUPAC Name

5-methyl-5-[(2-methylpropan-2-yl)oxymethyl]nona-2,7-diene

InChI

InChI=1S/C15H28O/c1-7-9-11-15(6,12-10-8-2)13-16-14(3,4)5/h7-10H,11-13H2,1-6H3

InChI Key

TWNICGQTRDSHNJ-UHFFFAOYSA-N

Canonical SMILES

CC=CCC(C)(CC=CC)COC(C)(C)C

Origin of Product

United States

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